7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine
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Overview
Description
N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
The synthesis of N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide typically involves several steps. One common method includes the condensation of benzodiazepine intermediates with nitrous amide derivatives under controlled conditions. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve scalable processes using isocyanide reagents, which have been shown to yield satisfactory results .
Chemical Reactions Analysis
N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the benzodiazepine ring system.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications due to its anxiolytic and anticonvulsant properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. The molecular targets include the GABA_A receptor, and the pathways involved are related to neurotransmitter modulation .
Comparison with Similar Compounds
Similar compounds to N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Midazolam: Used as an anesthetic and sedative.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Properties
Molecular Formula |
C16H13ClN4O |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
N-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C16H13ClN4O/c1-21(20-22)15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3 |
InChI Key |
MNHJGWVBNXONPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3)N=O |
Origin of Product |
United States |
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